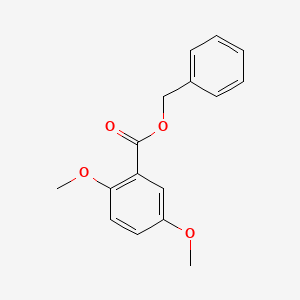
Benzyl 2,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoate esters It is derived from the esterification of 2,5-dimethoxybenzoic acid with benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,5-dimethoxybenzoate typically involves the esterification of 2,5-dimethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as:
2,5-dimethoxybenzoic acid+benzyl alcohol→Benzyl 2,5-dimethoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 2,5-dimethoxybenzyl alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: 2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzyl 2,5-dimethoxybenzoate largely depends on its chemical structure and the specific context of its application. In biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. The methoxy groups and the ester linkage play crucial roles in its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Benzyl benzoate: Similar in structure but lacks the methoxy groups.
2,5-dimethoxybenzoic acid: The parent acid of Benzyl 2,5-dimethoxybenzoate.
Benzyl 4-methoxybenzoate: Another ester derivative with a single methoxy group.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
90578-39-5 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
benzyl 2,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
DIYALSWQLNYWNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
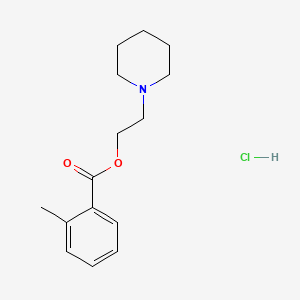
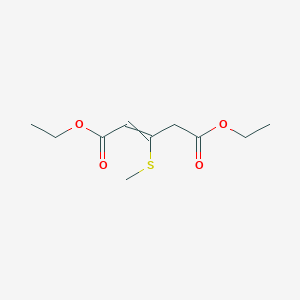
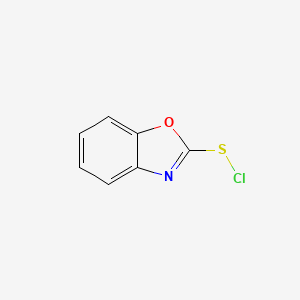

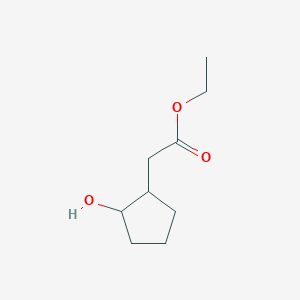
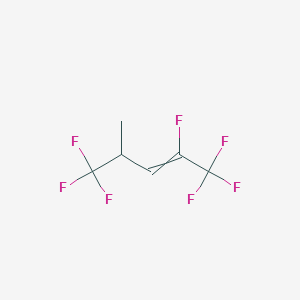
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
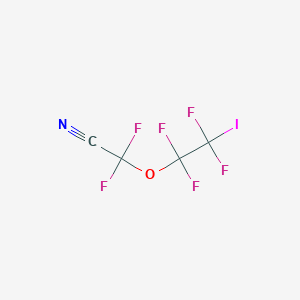

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)

![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
